The synthesis of a key component of these molecules, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is detailed. This synthesis involves several steps, starting from methyl 2,6-difluoropyridine-3-carboxylate, utilizing regioselective substitutions, methoxylation, oxidation, and bromination reactions to arrive at the desired product. [] While this information doesn't directly describe the synthesis of 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, it provides insights into the potential synthetic approaches that could be employed for its production, given the structural similarities.
While the specific mechanism of action of 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is not elucidated in the provided literature, research on related compounds sheds light on potential mechanisms. For instance, cabergoline, a drug with a bulky N(6) substituent similar to the compound , exhibits agonism at 5-HT2A and 5-HT2B receptors. This agonism is attributed to the bulky substituent at the N(6) position. Removing this bulky group and replacing it with a methyl group, as seen in 6-methylcabergoline, converts the drug into an antagonist. [] This suggests that the N-substituent in 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide could play a critical role in its potential interactions with biological targets.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: